Product packaging for 9,11-Octadecadienoic Acid(Cat. No.:CAS No. 1839-11-8)

9,11-Octadecadienoic Acid

Cat. No.: B239192
CAS No.: 1839-11-8
M. Wt: 280.4 g/mol
InChI Key: JBYXPOFIGCOSSB-UHFFFAOYSA-N
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Description

Contextualization within Conjugated Linoleic Acid (CLA) Isomer Research

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid, an omega-6 fatty acid. What distinguishes CLAs is the presence of conjugated double bonds in their structure, meaning the double bonds are separated by a single carbon-carbon bond. upm.edu.my This arrangement confers distinct chemical and biological properties compared to non-conjugated fatty acids. vulcanchem.com

9,11-Octadecadienoic acid is one of the most prevalent and biologically active isomers of CLA found in nature. upm.edu.mynih.gov It is particularly abundant in dairy products and meat from ruminant animals, where it is produced through the biohydrogenation of linoleic acid by gut microorganisms. nih.govoup.com The most common form of this isomer is cis-9, trans-11-octadecadienoic acid, also known as rumenic acid. nih.gov

The study of CLA is complex due to the existence of numerous isomers, each potentially having different physiological effects. nih.gov Research has shown that the biological activities of CLAs are highly isomer-specific. nih.gov For instance, while cis-9, trans-11 CLA is the most studied for its potential health benefits, other isomers like trans-10, cis-12 CLA can have different and sometimes opposing effects. nih.gov This isomer specificity underscores the importance of studying individual isomers like this compound to understand their precise roles and mechanisms of action.

Academic Significance and Core Research Domains

The academic significance of this compound stems from a wide range of observed biological activities in preclinical studies. These findings have spurred research into its potential applications in nutrition and medicine. The primary areas of investigation include its anti-carcinogenic, anti-inflammatory, and metabolic effects.

Anti-Carcinogenic Research: A significant body of research has focused on the potential of this compound to inhibit the growth of cancer cells. smolecule.comtandfonline.com Studies have indicated that this compound may induce apoptosis (programmed cell death) in various cancer cell lines. smolecule.com For example, research has explored its effects on human breast cancer cells, observing anti-proliferative properties. smolecule.com Furthermore, derivatives of this compound, such as 13-oxo-9,11-octadecadienoic acid (13-Oxo-ODE), have been shown to suppress breast cancer stem cells by down-regulating key survival factors. nih.gov

Anti-Inflammatory Properties: this compound and its derivatives have demonstrated notable anti-inflammatory effects in various experimental models. smolecule.com Research has shown that it can reduce the production of inflammatory mediators. smolecule.com For instance, studies using macrophage cells have found that certain forms of this compound can inhibit the expression of pro-inflammatory cytokines like TNF-α and IL-1β, which are induced by inflammatory stimuli such as lipopolysaccharide (LPS). nih.govresearchgate.net The mechanism often involves the inhibition of key inflammatory signaling pathways like NF-κB and MAPK. nih.govresearchgate.net

Metabolic Effects: The role of this compound in metabolism is another critical area of research. Studies suggest it can have beneficial effects on lipid metabolism. smolecule.com In some animal models, the cis-9, trans-11 isomer of CLA has been shown to lower plasma triglyceride levels and increase high-density lipoprotein (HDL) cholesterol concentrations. nih.gov Furthermore, derivatives like 13-oxo-9,11-octadecadienoic acid have been identified as potent activators of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. core.ac.uk

Table 1: Summary of Key Research Findings on this compound and Its Derivatives

Research Area Key Findings Model System Reference(s)
Anti-Carcinogenesis Induces apoptosis and has anti-proliferative effects. Human breast cancer cells smolecule.com
Suppresses breast cancer stem cells. Breast cancer cell lines nih.govnih.govresearchgate.net
Anti-Inflammation Reduces production of inflammatory mediators. Macrophage cells smolecule.com
Inhibits LPS-induced TNF-α and IL-1β expression. Murine macrophage cells nih.govresearchgate.net
Suppresses nitric oxide (NO) production. RAW 264.7 macrophage cells researchgate.net
Metabolism Lowers plasma triglycerides and raises HDL cholesterol. Diabetic apoE-deficient mice nih.gov
Activates PPARα, a regulator of lipid metabolism. In vitro luciferase assay core.ac.uk
May help reduce body fat accumulation. General biological activity smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O2 B239192 9,11-Octadecadienoic Acid CAS No. 1839-11-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1839-11-8

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

octadeca-9,11-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)

InChI Key

JBYXPOFIGCOSSB-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC/C=C/C=C/CCCCCCCC(=O)O

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O

Other CAS No.

544-71-8
1839-11-8

physical_description

Liquid

Synonyms

(9Z,11E)-9,11-octadecadienoic acid
9,11-isolinoleic acid
9,11-linoleic acid
9,11-linoleic acid, (E,E)-isomer
9,11-linoleic acid, (E,Z)-isomer
9,11-linoleic acid, (Z,E)-isomer
9,11-linoleic acid, (Z,Z)-isomer
9,11-linoleic acid, potassium salt
9,11-octadecadienoate
9,11-octadecadienoic acid
9-cis-11-trans-octadecadienoic acid
c9t11 CLA
cis-9-trans-11-octadecadienoic acid
octadeca-9,11-dienoic acid
rumenic acid

Origin of Product

United States

Isomeric Forms and Stereochemical Considerations

Prominent 9,11-Octadecadienoic Acid Isomers in Biological Systems

Within biological systems, certain isomers of this compound are more prevalent and have been the subject of considerable scientific investigation.

(9E,11E)-Octadecadienoic Acid

Also referred to as trans-9, trans-11 CLA, (9E,11E)-octadecadienoic acid is a naturally occurring isomer found in sources like dairy products and red meat, though typically in smaller amounts than its cis-9, trans-11 counterpart. smolecule.comfoodb.ca Research suggests this isomer possesses biological activities, including potential antioxidant and anti-inflammatory properties. smolecule.com Its distinct trans-trans configuration is believed to influence its interaction with cellular membranes and its metabolic fate. smolecule.com

(9Z,11E)-Octadecadienoic Acid (Rumenic Acid)

Commonly known as rumenic acid, the (9Z,11E) isomer is the most abundant form of CLA found in nature, accounting for a significant majority of the total CLA in dairy and beef fat. nih.govatamanchemicals.com Its formation is largely attributed to the biohydrogenation of polyunsaturated fatty acids by bacteria, such as Butyrivibrio fibrisolvens, in the rumen of grazing animals. atamanchemicals.com Rumenic acid has garnered substantial research interest for its potential biological effects, which include anticarcinogenic and anti-atherogenic activities. It can be endogenously synthesized in humans from trans-vaccenic acid through the action of the Δ9-desaturase enzyme. atamanchemicals.com

Other Positional and Geometrical Isomers within the Octadecadienoic Acid Family

The octadecadienoic acid family is extensive, encompassing numerous positional and geometrical isomers beyond the 9,11-dienes. For instance, conjugated linoleic acids can also have double bonds at the 10 and 12 positions, with the trans-10, cis-12 (t10,c12) isomer being another well-studied example. nih.gov The partial hydrogenation of vegetable oils can lead to the formation of various other isomers, such as cis-9,trans-13 and trans-9,cis-12 octadecadienoic acids. doi.org Non-conjugated isomers, like octadeca-6,12-dienoic acid, also exist and are expected to have different physicochemical properties and biological activities compared to their conjugated counterparts. vulcanchem.com In total, there are 56 theoretical isomers of conjugated linoleic acid. researchgate.net

Stereochemical Influence on Biological Activity and Specificity

The stereochemistry of octadecadienoic acid isomers—the specific cis (Z) or trans (E) configuration of the double bonds—is a critical determinant of their biological function and specificity. researchgate.net The geometric shape of each isomer influences how it is metabolized and incorporated into cellular structures. nih.gov

Different isomers can elicit distinct, and sometimes opposing, physiological responses. nih.gov For example, the biological effects of the cis-9, trans-11 isomer (rumenic acid) can vary significantly from those of the trans-10, cis-12 isomer. nih.gov Studies on hydroxyoctadecadienoic acids (HODEs), which are oxidized derivatives, have shown that different stereo- and regio-isomers can have varying effects on the transcriptional activity of peroxisome proliferator-activated receptor γ (PPARγ). portlandpress.com The location and configuration of the double bonds influence the molecule's interaction with enzymes and receptors, highlighting the importance of considering individual isomers in biological studies. nih.govvulcanchem.com

Isomer Name Common Name(s) Double Bond Configuration Key Biological Notes
(9E,11E)-Octadecadienoic acidtrans-9, trans-11 CLA9-trans, 11-transFound in dairy and meat; potential antioxidant and anti-inflammatory properties. smolecule.com
(9Z,11E)-Octadecadienoic acidRumenic acid, Bovinic acid9-cis, 11-transMost abundant natural CLA; anticarcinogenic and anti-atherogenic activities. nih.govatamanchemicals.com
(10E,12Z)-Octadecadienoic acidtrans-10, cis-12 CLA10-trans, 12-cisA common isomer in commercial CLA supplements; noted for its antiadipogenic role. nih.gov

Biosynthetic Pathways and Biological Origins

Endogenous Biosynthesis in Ruminant Animals

The primary source of 9,11-octadecadienoic acid in the human diet is the milk and meat of ruminant animals like cattle, sheep, and goats. tandfonline.comnih.gov Its synthesis in these animals is a two-fold process, beginning in the rumen and concluding in the animal's tissues. animbiosci.org

The rumen is a complex microbial ecosystem where dietary unsaturated fatty acids, such as linoleic acid, undergo a process called biohydrogenation. nih.govufl.edu This process, carried out by a diverse group of rumen bacteria and fungi, serves to protect the microorganisms from the toxic effects of polyunsaturated fatty acids. ufl.eduoup.com

The initial step in the biohydrogenation of linoleic acid is its isomerization to cis-9, trans-11-octadecadienoic acid (rumenic acid), the major isomer of CLA. animbiosci.orgresearchgate.net This reaction is catalyzed by the enzyme linoleate (B1235992) isomerase, which is present in several species of rumen bacteria. researchgate.net A key intermediate in this pathway is vaccenic acid (trans-11-octadecenoic acid), which is subsequently formed from the CLA isomer. animbiosci.orgoup.com While some bacteria can further hydrogenate vaccenic acid to stearic acid, a significant portion of both cis-9, trans-11-octadecadienoic acid and vaccenic acid escapes the rumen and is absorbed by the animal. animbiosci.orgoup.com Rumen fungi also contribute to this process, although their biohydrogenation of linoleic acid is slower than that of bacteria, with vaccenic acid being the primary end product. oup.com

The concentration of this compound and other CLA isomers in ruminant-derived foods is significantly influenced by the animal's diet. tandfonline.comnih.gov Grazing on fresh pasture is associated with higher levels of CLA in milk and meat compared to diets high in concentrates. This is attributed to the higher intake of linoleic and α-linolenic acids from fresh forages, which serve as precursors for CLA synthesis.

Supplementing ruminant diets with oils rich in linoleic acid, such as soybean oil, sunflower oil, and safflower oil, has been shown to effectively increase the CLA content in milk and meat. animbiosci.org The processing of these oilseeds, including cracking, rolling, or roasting, can further enhance the availability of precursor fatty acids for ruminal biohydrogenation. Conversely, high-concentrate diets can alter the rumen environment in a way that shifts the biohydrogenation pathway, potentially leading to the formation of other CLA isomers, such as trans-10, cis-12 CLA, and may not support the elevation of the desired cis-9, trans-11 isomer. animbiosci.org

Table 1: Factors Influencing CLA Content in Ruminant Products

Factor Effect on cis-9, trans-11-Octadecadienoic Acid Content Primary Mechanism
Diet
Fresh Pasture Grazing Increase Higher intake of precursor fatty acids (linoleic and α-linolenic acid).
Oilseed Supplementation (e.g., soybean, sunflower) Increase Provides a rich source of linoleic acid for ruminal biohydrogenation. animbiosci.org
High-Concentrate Feeds Can decrease or alter isomer profile Alters rumen microbial populations and biohydrogenation pathways. animbiosci.org
Animal
Breed Variation observed Genetic differences in fatty acid metabolism. tandfonline.com
Age Variation observed Changes in metabolism and diet over the animal's lifespan. nih.gov
Stage of Lactation Variation observed Hormonal and metabolic shifts affecting fatty acid synthesis. cabidigitallibrary.org

Role of Rumen Microorganisms in Biohydrogenation of Linoleic Acid

Endogenous Biosynthesis in Non-Ruminant Mammalian Systems

While ruminants are the primary source, non-ruminant mammals, including humans, also possess the capability to synthesize this compound endogenously. nih.govresearchgate.net

The main pathway for endogenous synthesis of cis-9, trans-11-octadecadienoic acid in both ruminant and non-ruminant tissues is the desaturation of vaccenic acid. animbiosci.orgcambridge.org This conversion is catalyzed by the enzyme Δ9-desaturase (also known as stearoyl-CoA desaturase or SCD), which introduces a cis-9 double bond into the vaccenic acid molecule. animbiosci.orgcambridge.org

In ruminants, a significant portion of the cis-9, trans-11-octadecadienoic acid found in milk and tissues is a result of this endogenous synthesis from vaccenic acid produced in the rumen. animbiosci.organimbiosci.orgnih.gov Studies have shown that over 80% of the rumenic acid in milk and beef fat can be attributed to the activity of Δ9-desaturase. cabidigitallibrary.orgnih.gov This has been confirmed in lactating dairy cows where the mammary gland is a primary site for this conversion. nih.gov

Microbial Biotransformation and Novel Isomer Production

Beyond the rumen, various other microorganisms are capable of producing this compound and other CLA isomers from unsaturated fatty acids.

Several strains of gut bacteria, particularly from the Lactobacillus and Bifidobacterium genera, have been identified as producers of conjugated linoleic acids. researchgate.netnih.gov For instance, Lactobacillus plantarum can convert linoleic acid into a mixture of cis-9, trans-11-CLA and trans-9, trans-11-CLA. researchgate.netpnas.org The mechanism in these bacteria involves a two-step process: the hydration of linoleic acid to a hydroxy fatty acid intermediate (10-hydroxy-12-octadecenoic acid), followed by a dehydrating isomerization to form CLA. researchgate.netnih.gov

These gut microbes can metabolize dietary polyunsaturated fatty acids, generating a variety of fatty acid species, including hydroxy fatty acids, oxo fatty acids, and conjugated fatty acids, which can then influence the host's lipid composition and immune responses. pnas.orgfrontiersin.orgnih.gov The production of these metabolites highlights the significant role of the gut microbiota in transforming dietary components into bioactive compounds.

Enzymatic Production of Oxidized Fatty Acid Derivatives (e.g., Hydroxy- and Oxo-Fatty Acids)

The enzymatic oxidation of polyunsaturated fatty acids like linoleic acid gives rise to a variety of oxidized derivatives, including hydroxy and oxo forms of this compound. These reactions are catalyzed by several enzyme families, including lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450 monooxygenases, leading to the formation of hydroperoxy intermediates that are subsequently reduced to hydroxy fatty acids (HODEs) or further oxidized to oxo fatty acids (oxo-ODEs). wikipedia.orgresearchgate.net

Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. mdpi.com Depending on their positional specificity, LOXs can oxidize linoleic acid at either the C-9 or C-13 position. tandfonline.com

9-Lipoxygenases (9-LOXs) produce 9-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPODE). mdpi.com

13-Lipoxygenases (13-LOXs) produce 13-hydroperoxy-(9Z,11E)-octadecadienoic acid (13-HPODE). mdpi.com

These hydroperoxides are unstable and are rapidly converted to their corresponding hydroxy derivatives, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), respectively. wikipedia.orgresearchgate.net This reduction can be catalyzed by peroxidases or occur non-enzymatically.

Further oxidation of these hydroxy fatty acids yields ketone derivatives. A cytosolic NAD⁺-dependent dehydrogenase has been identified that converts 13S-HODE to 13-oxo-9,11-octadecadienoic acid. nih.govnih.gov Similarly, 9-HODE can be metabolized to 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODE), a reaction likely catalyzed by a hydroxy-fatty-acid dehydrogenase. wikipedia.org This metabolic cascade from linoleic acid to HODEs and then to oxo-ODEs has been observed in various organisms, including plants like tomatoes and apples, and in mammalian tissues. researchgate.nettandfonline.comnih.gov For instance, in stored apples, linoleic acid is metabolized into 13(R)-hydroxy- and 13-keto-9(Z),11(E)-octadecadienoic acid, as well as 9(S)-hydroxy- and 9-keto-10(E),12(Z)-octadecadienoic acid. nih.gov The ratio of 9-keto to 13-keto derivatives was found to be 1:10. nih.gov

Cyclooxygenases (COX-1 and COX-2) can also metabolize linoleic acid, primarily producing 9(R)-HODE and smaller quantities of 9(S)-HODE. wikipedia.org Cytochrome P450 enzymes produce a mixture of 9-HODE and 13-HODE, with a predominance of the R stereoisomer. wikipedia.org

Table 1: Key Enzymes in the Production of Oxidized this compound Derivatives

Enzyme Family Precursor Intermediate Product Final Oxidized Derivative Reference
Lipoxygenase (LOX) Linoleic Acid 9-HPODE / 13-HPODE 9-HODE / 13-HODE mdpi.com
Hydroxy-fatty-acid Dehydrogenase 9-HODE / 13-HODE - 9-oxo-ODE / 13-oxo-ODE wikipedia.orgnih.gov
Cyclooxygenase (COX) Linoleic Acid 9(R)-HpODE 9(R)-HODE wikipedia.org
Cytochrome P450 Linoleic Acid 9-HpODE / 13-HpODE 9-HODE / 13-HODE (R-isomer predominates) wikipedia.org

Synthetic and Biotechnological Approaches for Compound Generation

Chemical Synthesis Methods (e.g., Alkali-Catalyzed Dehydration)

A prominent chemical method for synthesizing conjugated linoleic acids, including the cis-9, trans-11 isomer of octadecadienoic acid, is the alkali-catalyzed dehydration of ricinoleic acid. upm.edu.myresearchgate.net Ricinoleic acid, the primary fatty acid in castor oil, serves as a readily available and inexpensive starting material. researchgate.net

The process involves heating ricinoleic acid or its methyl ester in the presence of an alkali catalyst, such as potassium hydroxide (B78521) (KOH). upm.edu.myresearchgate.net This reaction eliminates a water molecule, creating a new double bond and resulting in a mixture of conjugated and non-conjugated linoleic acids. upm.edu.my Research has focused on optimizing reaction conditions to maximize the yield of the biologically active cis-9, trans-11 isomer. researchgate.net Using response surface methodology (RSM), studies have identified that reaction temperature and the amount of catalyst are the most significant factors influencing the yield and isomer composition. upm.edu.myresearchgate.net

One study found that increasing the reaction temperature from 50°C to 110°C led to a decrease in the content of the desired cis-9, trans-11 isomer. upm.edu.my The optimal conditions were determined to be a reaction temperature of 50°C, a catalyst amount of 1.8 g KOH, and a reaction time of 5.25 hours, which yielded a product containing over 54% cis-9, trans-11-octadecadienoic acid. upm.edu.myresearchgate.net This method is considered a preferable route compared to the alkali isomerization of linoleic acid, which typically yields only about 45% of the cis-9, trans-11 isomer. upm.edu.my

Table 2: Optimized Conditions for Alkali-Catalyzed Dehydration of Castor Oil

Parameter Optimal Value Effect on c9,t11-CLA Yield Reference
Reaction Temperature 50°C Yield decreases at higher temperatures upm.edu.my
Catalyst (KOH) Amount 1.8 g Yield increases with catalyst amount (up to optimum) upm.edu.myresearchgate.net
Reaction Time 5.25 hours Slight impact on yield upm.edu.myresearchgate.net
Maximum Yield ~54% upm.edu.myresearchgate.net

Chemo-Enzymatic and Biocatalytic Synthesis Routes

Chemo-enzymatic and biocatalytic approaches offer alternative strategies for the synthesis of this compound and its hydroxy derivatives, often providing higher stereoselectivity and milder reaction conditions.

A notable chemo-enzymatic method involves a two-step process. First, linoleic acid is hydrated by whole cells of the bacterium Lactobacillus plantarum to produce 10-hydroxy-cis-12-octadecenoic acid. nih.gov In the second step, this hydroxy fatty acid intermediate is converted to cis-9,trans-11-octadecadienoic acid via a rapid, microwave-assisted dehydration reaction using iodine on a silica (B1680970) gel surface as a catalyst. nih.gov

Biocatalytic routes often employ lipoxygenases to create specific hydroperoxy or hydroxy derivatives, which can be the desired final product or an intermediate for further chemical modification. For example, soybean lipoxygenase can be used to convert linoleic acid into 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid. researchgate.netresearchgate.net This reaction has been optimized for large-scale production, with optimal conditions including a pH of 10.0-11, a temperature of 5°C, and high oxygen pressure, yielding up to 80% of the hydroperoxide. researchgate.netresearchgate.net This intermediate can then be chemically reduced to synthesize (+)-coriolic acid (13(S)-hydroxy-9(Z),11(E)-octadecadienoic acid). researchgate.net

Similarly, a chemoenzymatic cascade has been developed using a 13S-lipoxygenase from Pseudomonas aeruginosa expressed in E. coli. acs.org This system efficiently converted linoleic acid to 13S-hydroperoxy-(9Z,11E)-octadecadienoic acid, which was then reduced chemically with agents like cysteine to yield 13S-hydroxy-(9Z,11E)-octadecadienoic acid (13-HOD) at concentrations up to 161 mM. acs.org

Table 3: Examples of Chemo-Enzymatic and Biocatalytic Synthesis

Method Key Enzyme/Catalyst Substrate Product Reference
Chemo-enzymatic Lactobacillus plantarum / Iodine-Silica Linoleic Acid cis-9,trans-11-Octadecadienoic acid nih.gov
Biocatalytic/Chemo-enzymatic Soybean Lipoxygenase / Chemical Reductant Linoleic Acid (+)-Coriolic Acid researchgate.net
Chemo-enzymatic Pseudomonas aeruginosa Lipoxygenase / Cysteine Linoleic Acid 13S-Hydroxy-(9Z,11E)-octadecadienoic acid acs.org

Metabolism and Cellular Fate of 9,11 Octadecadienoic Acid and Its Derivatives

Cellular Uptake and Intracellular Distribution

The journey of 9,11-octadecadienoic acid begins with its uptake by cells. Studies using human intestinal Caco-2 cells, a model for enterocytes of the small intestine, have demonstrated that this fatty acid is readily taken up. nih.gov Upon entering the cell, this compound does not remain free in the cytoplasm. Instead, it is efficiently esterified and stored in the form of triglycerides within intracellular lipid droplets. nih.gov This process is not unique to this specific isomer, as similar uptake and storage mechanisms are observed for linoleic acid and other related fatty acids. nih.gov The incorporation into these lipid droplets serves as a temporary reservoir, holding the fatty acid until it is required for various metabolic processes. nih.gov Furthermore, evidence suggests that conjugated linoleic acids can alter the fatty acid composition of the cell membrane itself. news-medical.net

Enzymatic Transformations and Metabolite Formation

Once inside the cell, this compound is subjected to a variety of enzymatic transformations, leading to a diverse array of metabolites. These transformations are critical for its biological functions and can be broadly categorized into beta-oxidation, hydroxylation and oxidation reactions, and the formation of epoxy and trihydroxy derivatives.

Beta-Oxidation Pathways

This compound can be catabolized through beta-oxidation to generate energy. This process occurs in both mitochondria and peroxisomes. researchgate.net Research indicates that conjugated linoleic acid isomers, including the 9,11 isomer, are oxidized at a significantly higher rate than their non-conjugated counterpart, linoleic acid. nih.gov This substantial oxidation must be considered when evaluating its physiological effects. nih.gov

The beta-oxidation of fatty acids with conjugated double bonds, such as this compound, requires auxiliary enzymes to handle the non-standard bond structures. researchgate.net Studies in MOLT-4 lymphocytes have shown that metabolites of this compound, such as its hydroxylated forms, can also be processed via the beta-oxidation pathway, leading to chain-shortened products while retaining key structural features like the hydroxyl group and the conjugated diene system. nih.gov For instance, the metabolism of 13-hydroxy-9,11-octadecadienoic acid yields shorter-chain hydroxy fatty acids. nih.gov The degradation of 9-cis,11-trans-octadecadienoic acid has been specifically monitored in the peroxisomes of Saccharomyces cerevisiae. researchgate.netncats.io

Hydroxylation and Oxidation Reactions (e.g., Formation of Hydroperoxides, Hydroxy, and Oxo Derivatives)

A major metabolic route for this compound involves a series of oxidation reactions. These reactions are catalyzed by several enzyme families, including lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases, resulting in a variety of oxygenated metabolites. nih.gov

Initially, lipoxygenase can convert the parent compound into hydroperoxy derivatives, such as 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE). nih.govnih.govacs.org These hydroperoxides are often unstable and are quickly reduced to more stable hydroxy derivatives, like 13-hydroxy-9,11-octadecadienoic acid (13-HODE). nih.govacs.orggsartor.org

Further oxidation can convert these hydroxy derivatives into keto-metabolites. nih.gov For example, studies in potato tubers have identified the formation of 9-keto-10,12-octadecadienoic acid from 9-hydroperoxy-10,12-octadecadienoic acid. nih.gov Similarly, the reductive cleavage of 13-HPODE by cytochrome P-450 can yield 13-oxo-9,11-tridecadienoic acid. The cytochrome P450 system, particularly the CYP4F family, has been identified as playing a role in the metabolism of related conjugated fatty acids. nih.gov

Metabolite ClassExample CompoundPrecursorKey EnzymesReference
Hydroperoxides13-Hydroperoxy-9,11-octadecadienoic acid (13-HPODE)This compoundLipoxygenase (LOX) acs.org
Hydroxy Derivatives13-Hydroxy-9,11-octadecadienoic acid (13-HODE)13-HPODEPeroxidases gsartor.org
Oxo (Keto) Derivatives13-Oxo-9,11-tridecadienoic acid13-HPODECytochrome P450
Oxo (Keto) Derivatives9-Keto-10,12-octadecadienoic acid9-Hydroperoxy-10,12-octadecadienoic acidDehydrogenase nih.gov

Formation of Epoxy and Trihydroxy Metabolites

In addition to the aforementioned oxidation products, this compound can be metabolized into epoxy and trihydroxy fatty acids. Cytochrome P450 enzymes are key players in the formation of epoxy fatty acids (known as epoxyoctadecenoic acids or EpOMEs) from linoleic acid, and similar pathways are expected for its conjugated isomers. nih.govresearchgate.net These EpOMEs can then be further metabolized by soluble epoxide hydrolase to form dihydroxy derivatives (DiHOMEs). nih.govresearchgate.net

The transformation of hydroperoxides can also lead to more complex structures. For instance, the incubation of 13-HPOD with hemoglobin can result in the formation of dihydroxy-octadecadienoates via an unstable epoxy intermediate. nih.gov Further enzymatic reactions can lead to the generation of trihydroxy metabolites. In potato tubers, the metabolism of 9-HPODE yields products such as 9,10,13-trihydroxy-11-octadecenoic acid and 9,12,13-trihydroxy-10-octadecenoic acid. nih.gov The formation of these trihydroxyoctadecenoic acids has also been observed in other biological systems, such as stored apples. nih.gov

Metabolite ClassExample CompoundPotential PrecursorKey Enzymes/CatalystsReference
Epoxy Metabolites12,13-Epoxy-8,10-octadecadienoic acid13-HPODEHemoglobin nih.gov
Epoxy Metabolites9,10-Epoxyoctadecenoic acid (EpOME)Linoleic Acid (by analogy)Cytochrome P450 nih.govresearchgate.net
Trihydroxy Metabolites9,10,13-Trihydroxy-11-octadecenoic acid9-HPODECytosolic enzymes nih.gov
Trihydroxy Metabolites9,12,13-Trihydroxy-10-octadecenoic acid9-HPODECytosolic enzymes nih.gov

Integration into Cellular Lipid Pools and Macromolecules

Beyond its role as an energy source or a precursor for signaling molecules, this compound is actively incorporated into the structural and storage lipids of the cell. A significant portion of this fatty acid is esterified into complex lipids, particularly phospholipids, which are the fundamental building blocks of all cellular membranes. nih.govasm.orggoogle.com Studies have shown that upon administration, this compound is incorporated into the phospholipid fraction of tissues. asm.orggoogle.com

In rabbit reticulocytes, approximately 50% of metabolized linoleic acid (a related fatty acid) is incorporated into phospholipids, mainly phosphatidylcholine and phosphatidylethanolamine. nih.gov Similarly, in bovine liver slices, conjugated linoleic acids are primarily esterified into polar lipids, which include phospholipids. ncats.io In addition to phospholipids, this compound is also integrated into neutral lipids, such as the triglycerides found in lipid droplets, as observed in Caco-2 cells. nih.gov This incorporation into various lipid pools underscores its importance not only in energy metabolism and signaling but also in maintaining the structural integrity and fluidity of cellular membranes. news-medical.net

Molecular and Cellular Mechanisms of Biological Action

Modulation of Gene Expression and Transcriptional Regulation

9,11-Octadecadienoic acid and its metabolites can directly and indirectly alter the transcription of various genes, leading to significant changes in cellular function. This regulation is central to its roles in metabolism and inflammation.

A primary mechanism of action for derivatives of this compound is through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor that serves as a master regulator of fatty acid metabolism. plos.orgmdpi.com PPARα is highly expressed in tissues with high lipid catabolism rates, such as the liver and skeletal muscle. plos.org

Research has identified 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), a derivative found in tomato juice, as a potent PPARα agonist. plos.orgresearchgate.net In vitro luciferase assays demonstrated that 13-oxo-ODA significantly induces PPARα activation, with a potency greater than both its precursor, conjugated linoleic acid (CLA), and another related compound, 9-oxo-10,12-octadecadienoic acid. plos.orgresearchgate.net

Activation of PPARα by these compounds initiates the transcription of target genes involved in fatty acid oxidation. plos.orgmdpi.com This leads to downstream metabolic effects, including a reduction in plasma and hepatic triglycerides. plos.orgresearchgate.net Furthermore, PPARα activation can influence carbohydrate metabolism and enhance the production of adiponectin, a hormone that improves insulin (B600854) sensitivity. plos.org

Table 1: Comparative PPARα Activation by this compound Derivatives and Related Compounds

CompoundRelative PPARα ActivitySource
13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) High (Potent Agonist) plos.orgresearchgate.net
9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) Moderate plos.orgresearchgate.net
Conjugated Linoleic Acid (CLA) Moderate (Lower than 13-oxo-ODA) plos.orgresearchgate.net

The anti-inflammatory properties of this compound may be linked to its ability to modulate endogenous anti-inflammatory mediators. One such key mediator is the Interleukin-1 Receptor Antagonist (IL-1ra), a naturally occurring cytokine that inhibits the activity of the pro-inflammatory cytokine Interleukin-1 (IL-1). nih.gov Studies suggest that the anti-atherogenic effects of 9E,11E-CLA could be secondary to its influence on IL-1ra levels. This indicates an indirect anti-inflammatory mechanism, where the compound enhances the body's own inflammation-resolving pathways.

The inflammatory response within the vasculature is heavily dependent on the expression of adhesion molecules and chemokines, which recruit immune cells to sites of inflammation. This compound and related fatty acids have been shown to modulate the expression of these critical molecules.

Studies have demonstrated that related nitro-fatty acids can attenuate atherosclerotic lesion formation by inhibiting the expression of key molecules like Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and Monocyte Chemoattractant Protein-1 (MCP-1). ahajournals.orgnih.gov For example, treatment with nitro-oleic acid in a murine model of atherosclerosis led to reduced aortic expression of these adhesion molecules, thereby decreasing leukocyte recruitment to the vascular endothelium. ahajournals.orgnih.gov In endothelial cell culture models, certain isomers of conjugated linoleic acid have demonstrated an ability to reduce the induced expression of ICAM-1 and other inflammatory chemokines. mdpi.com This downregulation of adhesion molecules and chemokines is a key mechanism underlying the potential anti-atherogenic effects of these fatty acids.

Table 2: Modulation of Adhesion Molecules and Chemokines

MoleculeModulatory Effect of this compound or Related CompoundsImplication
ICAM-1 Downregulation/InhibitionReduced leukocyte adhesion
VCAM-1 Downregulation/InhibitionReduced leukocyte adhesion
MCP-1 Downregulation/InhibitionReduced monocyte recruitment

The proto-oncogene c-Myc is a critical transcription factor that regulates cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many cancers. nih.govmdpi.com Research has revealed that derivatives of this compound can significantly impact c-Myc expression.

Specifically, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) and its precursor, coriolic acid, have been shown to suppress the formation of breast cancer stem cells by downregulating c-Myc. nih.govmdpi.com Studies using breast cancer cell lines demonstrated that these compounds decrease both the transcription level of the c-myc gene and the subsequent total and nuclear c-Myc protein levels. nih.govmdpi.com This reduction in c-Myc expression leads to an inhibition of cancer stem cell self-renewal and proliferation, and can induce apoptosis. nih.govresearcher.life These findings identify the regulation of c-Myc as a key molecular mechanism for the anti-cancer stem cell activity of these fatty acid derivatives. nih.govmdpi.com

Intracellular Signaling Pathway Modulation

Beyond gene regulation, this compound and its metabolites can directly influence intracellular signaling cascades that are fundamental to cell survival, proliferation, and inflammatory responses.

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a crucial cascade that promotes cell survival and growth and is often overactivated in cancer and inflammatory conditions. mdpi.comtmrjournals.com Several studies have indicated that derivatives of this compound can modulate this pathway.

Molecular docking studies have shown that 13-hydroxy-9,11-octadecadienoic acid has a good binding affinity with key components of pathways in cancer, including the PI3K-Akt signaling pathway. tmrjournals.com Other reports have noted the inhibitory effect of dicarboxylic acids on the PI3K/Akt/mTOR pathway, contributing to their antioxidant activity. mdpi.com The modulation of this pathway can lead to the inhibition of cellular proliferation and the induction of apoptosis, representing another important facet of the compound's biological action. mdpi.comtmrjournals.com Furthermore, the PI3K/Akt pathway is known to be involved in a series of phosphorylation cascades that can delay cell apoptosis, and its modulation by these fatty acids can therefore influence cell fate. tmrjournals.com

Mammalian Target of Rapamycin (mTOR) Pathway

The Mammalian Target of Rapamycin (mTOR) is a crucial serine/threonine kinase that integrates signals from nutrients and growth factors to regulate cell growth, proliferation, and metabolism. mdpi.com The mTOR pathway, particularly through the mTORC1 complex, is a key regulator of lipid homeostasis. koreascience.kr Research into the isomers of conjugated linoleic acid (CLA), which are positional and geometric isomers of linoleic acid including this compound, has revealed interactions with this pathway.

Specifically, the trans-10,cis-12 CLA isomer has been shown to activate the mTOR pathway. In human hepatoma (HepG2) cells, treatment with t10,c12 CLA increased the phosphorylation of mTOR and its downstream targets, the ribosomal protein S6 kinase (S6K) and S6. koreascience.krnih.govjmb.or.kr This activation leads to an upregulation of SREBP1, a key transcription factor for genes involved in lipid synthesis, ultimately promoting hepatic de novo lipogenesis and triglyceride synthesis. koreascience.krjmb.or.kr Similarly, in human adipocytes, t10,c12 CLA was found to acutely activate the mTOR pathway, which was linked to an increase in the levels of adipose differentiation-related protein (ADRP). unl.edu The cis-9,trans-11 isomer of CLA has also been shown to interact with mTOR signaling in bovine mammary epithelial cells. mdpi.com Furthermore, studies using a specific CLA isomer, 9E,11E-CLA, demonstrated that its induction of the anti-inflammatory cytokine IL-1Ra was dependent on the PI3K/mTOR pathway. While these studies focus on specific isomers or derivatives, they point to a broader regulatory role for conjugated linoleic acids in modulating the mTOR signaling cascade, which is central to cellular metabolism and homeostasis. mdpi.com

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone in the regulation of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. A derivative of this compound, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has been identified as a potent inhibitor of this pathway. koreascience.kr

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for inducing an inflammatory response, 13-KODE demonstrated significant anti-inflammatory effects by targeting NF-κB. koreascience.krtmrjournals.com LPS treatment typically induces the nuclear translocation of the NF-κB p65 subunit, a critical step for its activation. However, pretreatment with 13-KODE effectively inhibited this translocation, keeping the p65 subunit in the cytoplasm and thereby preventing the transcription of its target genes. koreascience.kr This inhibition of NF-κB activation subsequently leads to a reduction in the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). koreascience.krtmrjournals.com Another related compound, 8-oxo-9-octadecenoic acid (OOA), also demonstrated the ability to inhibit NF-κB signaling by reducing the phosphorylation of IκB-α and the p50 protein in LPS-stimulated macrophages. unl.edu This body of evidence establishes the inhibition of the NF-κB pathway as a primary mechanism for the anti-inflammatory actions of this compound and its derivatives.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK1/2, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising key kinases such as extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinase (JNK), and p38, are critical signaling cascades that regulate a wide array of cellular processes including inflammation, proliferation, and apoptosis. koreascience.kr Research has shown that this compound and its derivatives can significantly modulate these pathways, which contributes to their anti-inflammatory effects.

The oxo-derivative, 13-KODE, has been shown to suppress the LPS-stimulated phosphorylation of ERK1/2, JNK, and p38 in RAW 264.7 macrophage cells. koreascience.krtmrjournals.com By inhibiting the activation of these MAPKs, 13-KODE effectively dampens the inflammatory response triggered by LPS. koreascience.kr Similarly, 8-oxo-9-octadecenoic acid (OOA) was found to inhibit the phosphorylation of JNK and ERK in the same cell line. unl.edu Further studies on specific isomers, such as 9c11t-CLA, revealed modulation of MAPK phosphorylation in human umbilical vein endothelial cells (HUVECs), suggesting a role in vascular inflammation. frontiersin.org Network pharmacology analyses have also predicted that 9,12-octadecadienoic acid interacts with MAPK1 and MAPK3 to regulate inflammation-related signaling pathways. ebi.ac.uk

Table 1: Effects of this compound Derivatives on MAPK Pathway Phosphorylation

Compound Cell Line Stimulant Target Kinase Observed Effect Reference
13-KODE RAW 264.7 Macrophages LPS p-ERK1/2, p-JNK, p-p38 Inhibition koreascience.kr, tmrjournals.com
8-oxo-9-octadecenoic acid RAW 264.7 Macrophages LPS p-JNK, p-ERK Inhibition unl.edu
9c11t-CLA HUVECs 11t18:1/9t18:1 p-ERK, p-JNK, p-p38 Modulation frontiersin.org
9,12-octadecadienoic acid (Predicted) N/A MAPK1, MAPK3 Interaction ebi.ac.uk

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2)/Heme Oxygenase-1 (HO-1) Signaling Activation

The Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) and its downstream target, Heme Oxygenase-1 (HO-1), form a critical signaling axis for cellular defense against oxidative stress. jmb.or.kr Activation of this pathway helps protect cells from damage by inducing the expression of a suite of antioxidant and cytoprotective genes.

The derivative 13-KODE has been identified as a significant activator of the NRF2/HO-1 pathway. koreascience.krjmb.or.kr In RAW 264.7 macrophage cells, treatment with 13-KODE led to a marked increase in the protein levels of both NRF2 and HO-1. jmb.or.kr Mechanistically, 13-KODE was shown to promote the nuclear translocation of NRF2, which is the key step for its activation as a transcription factor. jmb.or.kr This activation of the NRF2/HO-1 axis is directly linked to the antioxidant effects of 13-KODE, as it was shown to significantly reduce LPS-induced production of reactive oxygen species (ROS). koreascience.krjmb.or.kr Other related lipid metabolites, such as nitrolinoleic acid, have also been shown to be potent inducers of HO-1 expression in human aortic endothelial cells, further supporting the role of this pathway in the biological activity of linoleic acid derivatives. mdpi.com

Table 2: Research Findings on 13-KODE and the NRF2/HO-1 Pathway

Parameter Observation Cell Line Reference
Protein Expression Increased HO-1 and NRF2 protein levels. RAW 264.7 jmb.or.kr
NRF2 Translocation Increased levels of nuclear NRF2 protein. RAW 264.7 jmb.or.kr
ROS Production Reduced LPS-stimulated ROS production. RAW 264.7 koreascience.kr, jmb.or.kr

G protein-coupled Receptor (GPCR) Signaling Activation (e.g., GPR40/120)

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play a vital role in cellular signaling. A subset of these, including GPR40 (also known as FFA1) and GPR120 (FFA4), have been identified as receptors for free fatty acids, sensing their presence and initiating downstream signaling cascades that regulate metabolism and inflammation. plos.orglarodan.comphytopurify.com

Unsaturated long-chain fatty acids are known ligands for GPR120. plos.org Research on metabolites of polyunsaturated fatty acids has demonstrated activation of these receptors. For instance, 10-hydroxy-cis-12-octadecenoic acid (HYA), a hydroxy fatty acid derived from linoleic acid, activates both GPR40 and GPR120. Another related derivative, 10-oxo-trans-11-octadecenoic acid (KetoC), has been found to regulate monocyte function through GPR120 signaling. While direct studies on this compound are less common, the activity of its close structural relatives strongly suggests it may also function as a signaling molecule through these free fatty acid receptors, thereby influencing physiological processes like hormone secretion and inflammatory responses.

Interactions with Oxidative Stress Processes

Involvement in Lipid Peroxidation Mechanisms

This compound and its derivatives are intrinsically linked to lipid peroxidation, the process by which oxidants damage lipids. This compound is often formed as a result of the oxidation of linoleic acid, a common polyunsaturated fatty acid in cell membranes.

The primary products of linoleic acid peroxidation include 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE). These hydroperoxides are relatively unstable and can decompose into a variety of other molecules, including hydroxy and oxo derivatives. nih.gov Specifically, 13-HPODE can be converted to 13-hydroxy-9,11-octadecadienoic acid (13-HODE) and subsequently oxidized to form (9Z,11E)-13-oxo-9,11-octadecadienoic acid (13-KODE). nih.gov This cascade of reactions is a hallmark of oxidative stress and is implicated in the pathophysiology of inflammatory diseases. The formation and subsequent biological activities of this compound derivatives are therefore a direct consequence of lipid peroxidation events.

Induction of Endogenous Antioxidant Responses

This compound, specifically the cis-9, trans-11 isomer (c9,t11-CLA), has been shown to bolster the body's own antioxidant defenses. nih.govnih.gov This is achieved, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. frontiersin.org

Studies in Wistar rats fed a high-fat diet demonstrated that supplementation with c9,t11-CLA, but not the trans-10, cis-12 (t10,c12-CLA) isomer, led to an improved glutathione (B108866) (GSH) to glutathione disulfide (GSSG) ratio in the liver, indicating a better redox status. nih.gov This was accompanied by increased Nrf2 activity and the upregulation of Nrf2 target genes, including glutamate-cysteine ligase (GCL), glutathione S-transferase (GST), and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov These enzymes play crucial roles in cellular protection against oxidative stress. For instance, GCL is the rate-limiting enzyme in the synthesis of glutathione, a major intracellular antioxidant. nih.gov

In bovine mammary epithelial cells, c9,t11-CLA has been observed to increase the intracellular concentrations of GSH and NADPH, as well as the activity of γ-glutamyl-cysteine ligase. mdpi.com Furthermore, it has demonstrated a cytoprotective ability in mouse dendritic cells under challenge by lipopolysaccharide (LPS) or gliadin, an effect also mediated through the Nrf2 signaling pathway. mdpi.com The activation of the Nrf2 pathway by c9,t11-CLA not only enhances the antioxidant capacity of cells but can also suppress pro-inflammatory signaling pathways, such as NF-κB. mdpi.com

Cellular Responses and Physiological Impact in Research Models

Inhibition of Macrophage Adhesion Activity

Research indicates that this compound can diminish the adhesion of macrophages to endothelial surfaces, a critical step in the development of atherosclerosis. nih.gov In studies using human macrophage and endothelial cell cultures, both the c9,t11-CLA and t10,c12-CLA isomers were found to decrease the expression of the integrins VLA-4 and Mac-1 on macrophages. nih.gov

Furthermore, the c9,t11-CLA isomer specifically reduced the expression of vascular cell adhesion molecule-1 (VCAM-1) and intracellular cell adhesion molecule-1 (ICAM-1) on the surface of human umbilical vein endothelial cells (HUVECs). nih.gov This reduction in adhesion molecules on both macrophages and endothelial cells contributes to a decreased tendency for macrophages to adhere to the endothelium. nih.gov These findings suggest a potential role for c9,t11-CLA in mitigating the inflammatory processes that contribute to atherosclerosis. nih.gov

Suppression of Lymphocyte Proliferation (e.g., CD4+ T cells)

While direct studies on the suppression of CD4+ T cell proliferation by this compound are part of a broader investigation into its immunomodulatory effects, related research on dendritic cells provides significant insights. Dendritic cells are pivotal in initiating T cell responses, including the differentiation of naive T cells into various subtypes like Th1 and Th17 cells. nih.gov

Studies have shown that c9,t11-CLA can suppress the ability of dendritic cells to promote the differentiation of naive T cells into Th1 and/or Th17 cells. nih.gov This effect is achieved by modulating the function of dendritic cells, as detailed in the following section. By influencing the initial stages of T cell activation and differentiation, this compound indirectly impacts the subsequent proliferation of specific T cell lineages.

Modulation of Dendritic Cell Activation

This compound has been demonstrated to modulate the activation and maturation of dendritic cells (DCs). nih.govnih.gov In murine models, c9,t11-CLA has been found to down-regulate LPS- or gliadin-induced DC maturation. nih.gov This is characterized by a significant decrease in the expression of surface markers such as MHC class II, CD80, and CD86, which are crucial for antigen presentation and T cell co-stimulation. nih.gov

The mechanism behind this modulation involves an improvement in the cellular redox status, with decreased reactive oxygen species (ROS) and enhanced antioxidant defenses. nih.gov Furthermore, c9,t11-CLA has been shown to suppress the production of the pro-inflammatory cytokine IL-12 by LPS-stimulated DCs, while enhancing the production of the anti-inflammatory cytokine IL-10. aai.org This shift in cytokine production is mediated through the activation of the ERK pathway and subsequent inhibition of NF-κB activation. aai.org By rendering DCs more resistant to maturation signals, c9,t11-CLA can modulate the subsequent adaptive immune response. nih.gov

Induction of Apoptosis in Specific Cell Lines

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. In a study on the human gastric adenocarcinoma cell line SGC-7901, c9,t11-CLA was found to inhibit cell proliferation and induce apoptosis. semanticscholar.org This was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Fas. semanticscholar.org

Similarly, in a rat model of colon cancer induced by 1,2-dimethylhydrazine, diets containing c9,t11-CLA were effective in reducing tumor numbers and increasing the apoptotic index in the colonic mucosa. nih.gov This was accompanied by a significant decrease in Bcl-2 protein levels and an increase in Bax levels, another pro-apoptotic protein. nih.gov

In human hepatocellular carcinoma (HCC) cell lines, c9,t11-CLA has also been confirmed to induce apoptosis, with treated cells showing typical DNA fragmentation. nih.gov The mechanism in HCC cells involves the up-regulation of pro-apoptotic genes like Bax and the down-regulation of anti-apoptotic genes like Bcl-2, leading to the activation of Caspase-3 and subsequent cell death. nih.gov Furthermore, studies on breast cancer stem cells have shown that coriolic acid, a hydroxylated derivative of this compound, can inhibit their self-renewal and induce apoptosis. researchgate.netmdpi.com

Table 1: Effect of c9,t11-CLA on Apoptosis in HepG2 (HCC) Cells

TreatmentDurationApoptosis Rate (%)
Control24hBaseline
50 µM c9,t11-CLA24h45.22
100 µM c9,t11-CLA24h55.07
Control36hBaseline
50 µM c9,t11-CLA36h61.71
100 µM c9,t11-CLA36h74.67

Data sourced from a study on human hepatocellular carcinoma cells. nih.gov

Influence on Lipid Metabolism and Triglyceride Homeostasis in Animal Models

The influence of this compound on lipid metabolism and triglyceride homeostasis in animal models appears to be isomer-specific and can vary depending on the animal model and dietary context. In hamsters, the c9,t11-CLA isomer has been shown to favorably influence plasma cholesterol status by increasing HDL-cholesterol. cambridge.org

In contrast, studies in mice have shown that the t10,c12-CLA isomer is primarily responsible for reducing adiposity, while c9,t11-CLA has been described as having anti-inflammatory and adipogenic properties. nih.gov In some mouse models, t10,c12-CLA has been associated with increased liver weight and hepatic triglyceride content, leading to hepatic steatosis. plos.orgmdpi.com

The molecular mechanisms underlying these effects involve the regulation of key transcription factors and enzymes involved in lipid metabolism. Both c9,t11-CLA and t10,c12-CLA are potent activators of Peroxisome Proliferator-Activated Receptor α (PPARα), a nuclear receptor that plays a critical role in fatty acid oxidation. researchgate.netplos.org However, c9,t11-CLA appears to be a more efficient activator of PPARα than t10,c12-CLA. researchgate.net Activation of PPARα enhances the expression of genes involved in fatty acid uptake and oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase (AOX), and Fatty Acid Translocase (FAT). plos.org

Conversely, the t10,c12-CLA isomer has been shown to down-regulate the expression of genes involved in fatty acid synthesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Stearoyl-CoA Desaturase-1 (SCD1), in human adipocytes. nih.gov The differential effects of the two isomers on these key regulators of lipid metabolism likely contribute to the observed changes in triglyceride homeostasis and body composition in animal models.

Research Methodologies and Analytical Approaches

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is the cornerstone for the analysis of 9,11-octadecadienoic acid and its isomers. The subtle differences in the position and configuration of the conjugated double bonds necessitate high-resolution separation techniques.

Gas chromatography, particularly with long, highly polar capillary columns, is a primary method for separating and quantifying fatty acid isomers, including this compound. nih.govoup.com For GC analysis, fatty acids must first be converted into their volatile fatty acid methyl esters (FAMEs). aocs.org Base-catalyzed transesterification is preferred over acid-catalyzed methods, as the latter can cause geometric isomerization, leading to an overestimation of trans,trans isomers. aocs.org

The elution order of CLA isomers in GC is complex and depends on the column's polarity and temperature. For instance, on highly polar cyanopropyl siloxane columns (100 m), it is possible to separate key CLA isomers like cis-9,trans-11, trans-10,cis-12, and trans-9,trans-11. nih.govcsic.es However, complete baseline separation of all isomers, especially those present in natural products with widely varying concentrations, can be challenging. researchgate.net Co-elution of certain isomers, such as the trans-7,cis-9, cis-9,trans-11, and trans-8,cis-10 triplet, is a known issue even on very long (200 m) capillary columns. vup.sk In such cases, chemometric deconvolution of the overlapping peaks can be employed for quantitative analysis. vup.sk

GC coupled with mass spectrometry (GC-MS) is invaluable for confirming the identity of co-eluting isomers. researchgate.net While the electron impact mass spectra of different CLA isomer FAMEs are very similar, derivatization techniques can aid in structure determination. The formation of 4,4-dimethyloxazoline (DMOX) derivatives or Diels-Alder adducts with reagents like 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) allows for the unambiguous location of the double bonds through mass spectral fragmentation patterns. aocs.orgdss.go.th

Table 1: GC Conditions for CLA Isomer Analysis

Parameter Condition Reference
Column CP-Sil 88 (100 m x 0.25 mm i.d., 0.20 µm film thickness) oup.com
Stationary Phase 100% Cyanopropyl siloxane oup.com
Injector Temp. 250°C oup.com
Detector Temp. 250°C (FID) oup.com
Oven Temp. 190°C (Isothermal) oup.com
Carrier Gas Helium oup.com
Split Ratio 1:50 oup.com

HPLC is a powerful and versatile tool for the analysis of this compound, offering distinct advantages for separating geometric and positional isomers without the need for high temperatures that could induce isomerization.

Reversed-phase HPLC separates fatty acids based on their hydrophobicity. It has been effectively used to concentrate CLA isomers from complex mixtures before further analysis by GC or other techniques. aocs.org The separation of regioisomeric products, such as 13-hydroperoxy-9,11-octadecadienoic acid and 9-hydroperoxy-10,12-octadecadienoic acid, can be significantly improved by adding salts like sodium phosphate (B84403) to the mobile phase, which reduces retention times and enhances resolution. nih.gov The use of highly efficient octadecylsilylated silica (B1680970) columns with small particle sizes (e.g., 3 µm) under gradient elution with methanol-water systems allows for clear resolution of individual fatty acids as their ester derivatives. oup.com RP-HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a robust method for quantifying oxidized derivatives of linoleic acid, including hydroxyoctadecadienoic acids (HODEs) like 9-HODE and 13-HODE. lipidmaps.orgsfrbm.org

Silver ion high-performance liquid chromatography (Ag+-HPLC) is an exceptionally effective technique for resolving the complex mixtures of CLA isomers found in natural and commercial sources. nih.govoup.com This method separates isomers based on the interaction between the π-electrons of the double bonds and silver ions impregnated on the stationary phase. The separation is influenced by both the geometry (trans,trans < cis/trans < cis,cis) and the position of the conjugated double bonds. oup.com Ag+-HPLC can separate individual positional isomers within each geometric group. nih.gov For instance, it can resolve the cis-9,trans-11 and trans-10,cis-12 isomers, which are often the main components of commercial CLA preparations. acs.org The mobile phase typically consists of a non-polar solvent like hexane (B92381) with a small percentage of a polar modifier such as acetonitrile. oup.com The combination of Ag+-HPLC with other analytical methods, such as GC-MS or in-line ozonolysis-mass spectrometry, provides a powerful approach for the comprehensive identification of CLA isomers in complex samples like milk fat and biological tissues. acs.orgacs.org

Table 2: Elution Order of CLA Isomer Groups in Ag+-HPLC

Elution Order Geometric Configuration
1st Group trans,trans
2nd Group cis,trans or trans,cis
3rd Group cis,cis

Source: nih.govoup.com

Derivatization is a key strategy to improve the detection and separation of fatty acids. Converting fatty acids into fluorescent derivatives significantly enhances sensitivity, which is particularly useful for analyzing trace amounts in biological samples. One such method involves reacting the fatty acid with 9-anthryldiazomethane (B78999) to produce highly fluorescent 9-anthrylmethyl esters. oup.com This derivatization occurs at room temperature without causing isomerization of the conjugated double bonds. oup.com The resulting esters can be separated by RP-HPLC and detected with high sensitivity using a fluorescence detector. oup.comagqm-biodiesel.com This approach has been successfully applied to determine the fatty acid composition, including various CLA isomers, in dairy products. oup.com

Another critical derivatization strategy, primarily for GC-MS, involves creating adducts to pinpoint the location of double bonds. As mentioned, MTAD reacts with conjugated dienes to form Diels-Alder adducts. The mass spectra of these adducts produce diagnostic ions that reveal the original positions of the double bonds, allowing for the differentiation of positional isomers like the 8,10-, 9,11-, 10,12-, and 11,13-octadecadienoic acids. aocs.orgdss.go.th

High-Performance Liquid Chromatography (HPLC)

Reversed-Phase HPLC (RP-HPLC)

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

While chromatography separates isomers, spectroscopy provides the definitive structural information. Mass spectrometry and Nuclear Magnetic Resonance (NMR) are the principal spectroscopic tools for this purpose.

Mass spectrometry, especially when coupled with chromatography (GC-MS, LC-MS), is essential for identifying and quantifying this compound and its derivatives. nih.govdss.go.th High-resolution MS can determine the elemental composition. nih.gov Tandem MS (MS/MS) helps in structural elucidation by analyzing fragment ions. For example, in the LC-MS/MS analysis of HODE isomers, specific product ions can be used for quantification even when the parent ions and retention times are nearly identical (e.g., m/z 171 for 9-HODE and m/z 195 for 13-HODE). lipidmaps.org A novel technique combining Ag+-LC with in-line ozonolysis and atmospheric pressure photoionization (APPI)-MS allows for the direct assignment of double bond positions from the resulting aldehyde fragments, enabling de novo identification without requiring standards. acs.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful, non-destructive techniques for the structural analysis of fatty acids. dss.go.thnih.gov ¹³C-NMR, in particular, has been described as a comprehensive method for identifying and quantifying all positional and geometric isomers in commercial CLA mixtures. aocs.org Specific chemical shifts and coupling constants in ¹H NMR spectra can confirm the cis or trans configuration of the double bonds and their positions. nih.govresearchgate.net For instance, the structure of an isomer produced by Lactobacillus plantarum was identified as cis-9,trans-11-octadecadienoic acid using proton NMR. nih.gov Heteronuclear Multiple Bond Correlation (HMBC) experiments can further confirm the structure by showing long-range correlations between protons and carbons. nih.gov

Infrared (IR) spectroscopy, including Fourier Transform Infrared Spectroscopy (FTIR), can provide information on functional groups and the cis/trans configuration of double bonds. oup.commpg.de Gas-phase IR spectroscopy of derivatized fatty acids has emerged as a sensitive method to discriminate between regio- and stereoisomers. mpg.de

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR)

Advanced Hyphenated Analytical Techniques

Hyphenated analytical techniques, which combine separation methods with sensitive detection, are crucial for the analysis of this compound in complex biological and food matrices.

High-Performance Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a highly sensitive and specific method for the quantification and structural analysis of this compound and its derivatives. This technique allows for the separation of different isomers of octadecadienoic acid, followed by their ionization and fragmentation. researchgate.netnih.gov The resulting mass spectra provide a unique fragmentation pattern for each compound, enabling its unambiguous identification and quantification, even at very low concentrations. lipidmaps.orgresearchgate.net For example, this method has been used to identify and quantify 9- and 13-oxo-octadecadienoic acids in tomato fruit. tandfonline.com The precursor and product ions selected for multiple reaction monitoring (MRM) allow for highly specific detection. lipidmaps.org

Table 2: Example of HPLC-ESI-MS/MS Parameters for Oxo-Octadecadienoic Acids lipidmaps.orgtandfonline.com

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
9-oxo-ODA293.2171Negative
13-oxo-ODA293.2195Negative

Electron Spin Resonance (ESR) spin-trapping is a specialized technique used to detect and identify short-lived free radical species that may be formed from this compound during oxidative processes. acs.orgresearchgate.net In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, which can then be detected by ESR spectroscopy. researchgate.nettandfonline.com This technique has been instrumental in studying the radical-mediated reactions of fatty acids, including the formation of various radical species from hydroperoxides of octadecadienoic acid under different conditions. cncb.ac.cnnih.gov The combination of HPLC with ESR and MS (HPLC/ESR/MS) provides a powerful platform for separating and identifying these radical adducts. cncb.ac.cnnih.gov

HPLC-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

In Vitro Research Models

In vitro models, particularly using cultured cell lines, are essential for investigating the biological effects of this compound at the cellular and molecular level.

Macrophage cell lines, such as the murine RAW 264.7 line, are widely used to study the inflammatory and immunomodulatory effects of this compound and its derivatives. herbmedpharmacol.com These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of inflammatory mediators such as nitric oxide (NO) and various cytokines. researchgate.netekb.eg Researchers can then treat these stimulated cells with this compound or its metabolites to assess their ability to modulate this inflammatory response. researchgate.netnih.gov For example, studies have shown that certain oxidized derivatives of this compound can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β in LPS-stimulated RAW 264.7 cells. nih.gov These experiments often involve measuring the levels of inflammatory markers using techniques like ELISA and qPCR, and investigating the underlying molecular pathways, such as the NF-κB and MAPK signaling pathways. researchgate.netnih.gov

Endothelial Cell Lines (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

Human Umbilical Vein Endothelial Cells (HUVECs) are a critical in vitro model for studying the effects of this compound and its derivatives on the vascular endothelium. Research using HUVECs has revealed that these compounds can modulate various cellular processes, including inflammation and cell adhesion.

One of the main isomers of conjugated linoleic acid (CLA), 9-cis, 11-trans-CLA (9c11t-CLA), has been shown to modulate inflammation in HUVECs. d-nb.info Studies have demonstrated that HUVECs can convert trans-vaccenic acid (11t-18:1), a ruminant-derived trans fatty acid, into 9c11t-CLA. d-nb.info This bioconversion is significant because the resulting 9c11t-CLA can attenuate the inflammatory responses induced by other fatty acids. d-nb.info For instance, 9c11t-CLA has been observed to modulate the Toll-like receptor 4 (TLR4)-MAPK signaling pathway, which is a key pathway in endothelial inflammation. d-nb.info In TNF-α activated HUVECs, 9c11t-CLA, but not linoleic acid, was found to decrease the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) at both the mRNA and soluble levels. researchgate.net

Furthermore, HUVECs treated with interleukin-1 beta (IL-1β) show an increased capacity to metabolize linoleic acid into its hydroxylated derivatives, primarily 13(S)-hydroxy-9(Z),11(E)-octadecadienoic acid (13-HODE). nih.gov This process is mainly mediated by cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated by IL-1β. nih.gov The 13-hydroxy-9,11-octadecadienoic acid acts within the endothelial cell to make the surface nonadhesive for circulating blood cells. ahajournals.org Exogenous 13-HODE has been shown to reduce thrombin-induced platelet adherence to endothelial cell monolayers. nih.gov This effect appears to be a direct action of 13-HODE, as it was also observed in cells pretreated with aspirin (B1665792) (a COX inhibitor) and in fixed monolayers, ruling out secondary effects from prostacyclin or endothelial-derived relaxing factor. nih.gov

Additionally, nitrated derivatives of linoleic acid, such as 10- and 12-nitro-9,12-octadecadienoic acid, have been shown to potently induce the expression of heme oxygenase 1 (HO-1) in human aortic endothelial cells, an adaptive response to inflammatory mediators and oxidative stress. pnas.org

Table 1: Effects of this compound and its Derivatives on HUVECs

CompoundCell LineKey Findings
9-cis, 11-trans-CLA HUVECModulates inflammation, in part by attenuating the TLR4-MAPK pathway. d-nb.info Decreases TNF-α induced VCAM-1 and ICAM-1 expression. researchgate.net
13-hydroxy-9,11-octadecadienoic acid (13-HODE) HUVECActs intracellularly to create a non-adhesive endothelial surface. ahajournals.org Reduces thrombin-induced platelet adherence. nih.gov
Interleukin-1 beta (IL-1β) HUVECIncreases the conversion of linoleic acid to 13-HODE via COX-2 induction. nih.gov
Nitrolinoleic acid Human Aortic Endothelial CellsPotently induces heme oxygenase 1 (HO-1) expression. pnas.org

Lymphocyte Cell Lines (e.g., MOLT-4 cells)

The human leukemia cell line MOLT-4, a type of T-lymphocyte, has been utilized to investigate the metabolism of derivatives of this compound. Research has shown that MOLT-4 cells can metabolize 13-hydroxy-9,11-octadecadienoic acid through the β-oxidation pathway. nih.gov This metabolic process results in the formation of several shorter-chain fatty acids, including 11-hydroxy-7,9-hexadecadienoic acid and 9-hydroxy-5,7-tetradecadienoic acid, while retaining the hydroxyl group and the conjugated diene system. nih.gov

Furthermore, studies have identified other metabolites, such as 3,13-dihydroxy-9,11-octadecadienoic acid and 3,11-dihydroxy-7,9-hexadecadienoic acid, which are β-hydroxy acids. nih.gov The detection of the odd-chain aldehyde, 12-hydroxy-8,10-heptadecadien-1-al, was also noted. nih.gov In other research, conjugated linoleic acid (CLA) has been shown to increase the proliferation of lymphocytes. e-jvc.org Specifically, both the trans-10, cis-12 and cis-9, trans-11 isomers of octadecadienoic acid were found to stimulate the release of an IL-8-like chemotactic factor from porcine mononuclear cells. e-jvc.org

Epithelial Cell Lines

Research on epithelial cell lines, such as the human colonic epithelial cell line Caco-2, has provided insights into the bioconversion and anti-inflammatory potential of precursors to this compound. Studies have demonstrated that Caco-2 cells can convert trans-vaccenic acid (TVA) into the cis-9, trans-11 isomer of conjugated linoleic acid (c9, t11-CLA). nih.gov This conversion is significant as c9, t11-CLA has been associated with anti-inflammatory properties. nih.gov

While both TVA and c9, t11-CLA treatment led to changes in the cellular fatty acid profile and stearoyl-CoA desaturase (SCD) activity in Caco-2 cells, only c9, t11-CLA demonstrated a significant ability to modulate the transcription of key inflammatory cytokines, including TNF-α, IL-12, and IL-6. nih.gov Specifically, c9, t11-CLA, but not its precursor TVA, was able to attenuate the production of these inflammatory markers. nih.gov In other studies, derivatives of linoleic acid have been shown to regulate the function of epithelial cells through GPR120 signaling. frontiersin.org

Cancer Cell Lines and Stem Cell Models (e.g., Breast Cancer Stem Cells)

The effects of this compound and its derivatives have been extensively studied in various cancer cell lines, with a particular focus on breast cancer stem cells (BCSCs). A derivative, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), has been identified as a potent inhibitor of BCSCs. iiarjournals.orgnih.gov In studies using breast cancer cell lines, 13-Oxo-ODE was found to suppress cell proliferation, inhibit the formation of mammospheres (a characteristic of stem cells), and induce apoptosis in BCSCs. iiarjournals.orgnih.gov

Mechanistically, 13-Oxo-ODE reduces the subpopulation of CD44high/CD24low cells, which is a key marker for BCSCs, and also decreases the expression of aldehyde dehydrogenase (ALDH), another BCSC marker. iiarjournals.orgnih.gov Furthermore, this compound has been shown to down-regulate the expression of the c-myc gene, suggesting that its anti-CSC effects may be mediated through the degradation of the c-Myc protein. iiarjournals.orgnih.gov

Another related compound, coriolic acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic acid), has also demonstrated the ability to suppress breast cancer stem cells. nih.govmdpi.com It inhibits the formation of mammospheres and induces apoptosis in BCSCs. nih.gov Coriolic acid also reduces the CD44high/CD24low cell subpopulation and decreases the expression of CSC-related genes like Nanog and Oct4. nih.gov

Table 2: Effects of this compound Derivatives on Cancer Cell Lines

CompoundCell Line(s)Key Findings
13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) Breast Cancer Stem CellsSuppresses proliferation, mammosphere formation, and induces apoptosis. iiarjournals.orgnih.gov Reduces CD44high/CD24low subpopulation and ALDH expression. iiarjournals.orgnih.gov Down-regulates c-Myc expression. iiarjournals.orgnih.gov
Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic acid) Breast Cancer Stem Cells (MDA-MB-231, MCF-7)Inhibits mammosphere formation and induces apoptosis. nih.gov Decreases CD44high/CD24low subpopulation and CSC-related gene expression (Nanog, Oct4). nih.gov

In Vivo Research Models (Non-Human)

Rodent Models (e.g., Obese Diabetic Mice, Inflammation Models)

Rodent models have been instrumental in understanding the in vivo effects of this compound and its derivatives, particularly in the context of metabolic diseases and inflammation. In obese diabetic mice (KK-Ay and Tsumura Suzuki Obese Diabetes models), the administration of 13-oxo-9,11-octadecadienoic acid has been shown to improve dyslipidemia and hepatic steatosis. plos.orgnih.govsemanticscholar.orgresearchgate.net This compound acts as a potent agonist for the peroxisome proliferator-activated receptor α (PPARα), a key regulator of energy metabolism. plos.orgresearchgate.net Treatment with 13-oxo-ODA resulted in decreased plasma and hepatic triglyceride levels in these mice. plos.org

In inflammation models, such as those using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), a derivative of this compound has demonstrated anti-inflammatory properties. nih.govresearchgate.net Specifically, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) was found to inhibit LPS-induced nitric oxide production and the secretion of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov The mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, as well as the activation of the Nrf2/HO-1 signaling pathway. nih.gov

Another study using a rat model of wound healing found that locally administered 9-hydroxy-10,12(E,Z)-octadecadienoic acid (9-HODE) induced a significant inflammatory response, characterized by an increase in polymorphonuclear leukocytes and macrophages. researchgate.net This suggests that different isomers and derivatives of octadecadienoic acid can have distinct and even opposing effects on inflammation in vivo.

Ruminant Animal Models (e.g., Dairy Cows for Milk Fat Composition Studies)

Ruminant animals, particularly dairy cows, are a primary natural source of this compound, also known as rumenic acid, in the human diet. atamanchemicals.comscielo.sa.cr Research using dairy cow models has focused on how dietary manipulations can alter the concentration of this beneficial fatty acid in milk fat. The concentration of cis-9, trans-11-octadecadienoic acid in bovine milk can vary substantially, with studies reporting ranges from 2.5 to 17.7 mg/g of fat. nih.gov

Dietary factors play a crucial role in these variations. For instance, cows fed diets with a lower forage-to-concentrate ratio have been shown to produce milk with higher concentrations of rumenic acid. nih.gov Supplementing the diets of grazing dairy cows with lipid sources, such as fish oil and linseed oil, can also significantly enhance the cis-9, trans-11 CLA content in their milk. animbiosci.org The feeding system also has an impact; milk from pasture-fed cows generally has a higher content of this CLA isomer compared to milk from cows fed a total mixed ration in confinement. nih.gov

The synthesis of rumenic acid in ruminants occurs through two main pathways: as an intermediate in the biohydrogenation of linoleic acid in the rumen, and through the endogenous synthesis in tissues from vaccenic acid via the Δ-9 desaturase enzyme. animbiosci.org Up to 90% of the rumenic acid found in meat and milk is of endogenous origin, synthesized from vaccenic acid. bioline.org.br

Table 3: Factors Influencing Rumenic Acid (cis-9, trans-11-Octadecadienoic Acid) in Dairy Cow Milk

ModelDietary Factor/ConditionEffect on Rumenic Acid Concentration
Lactating Dairy Cows Lower forage-to-concentrate ratioIncreased concentration in milk fat. nih.gov
Grazing Dairy Cows Lipid supplementation (e.g., fish oil, linseed oil)Enhanced concentration in milk fat. animbiosci.org
Holstein & Jersey Cows Pasture-based feeding vs. Total Mixed Ration (TMR)Higher concentration in milk from pastured cows. nih.gov

Molecular Biology and Biochemical Assays

The biological activities of this compound and its derivatives are often investigated using a variety of molecular biology and biochemical assays. These techniques allow researchers to elucidate the mechanisms by which these compounds exert their effects at the cellular and molecular levels.

Gene Expression Analysis (e.g., Quantitative Polymerase Chain Reaction, Immunoblotting)

Gene expression analysis is crucial for understanding how this compound and its related compounds influence cellular function by altering the transcription and translation of specific genes.

Quantitative Polymerase Chain Reaction (qPCR): This technique is widely used to quantify the messenger RNA (mRNA) levels of target genes. For instance, studies have used qPCR to demonstrate that 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), an isomer of this compound found in tomato juice, increases the mRNA expression of genes involved in fatty acid metabolism in the liver and skeletal muscle. plos.org These genes include carnitine palmitoyltransferase 1a (CPT1a), acyl-CoA oxidase (AOX), fatty acid translocase (FAT), acyl-CoA synthetase (ACS), and uncoupling protein 2 (UCP2). plos.org In another study, qPCR was used to show that (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) reduced the LPS-induced mRNA levels of the inducible nitric oxide synthase (iNOS) gene in RAW 264.7 macrophages. nih.gov Similarly, coriolic acid, a hydroxy derivative, was found to reduce the transcript levels of c-myc in breast cancer stem cells. nih.gov

Immunoblotting (Western Blotting): This method is employed to detect and quantify specific proteins. In studies involving 13-oxo-ODA, immunoblotting confirmed that the compound did not alter the protein levels of β-site APP-cleaving enzyme 1 (BACE1), presenilin 1 amino-terminal fragment (PS1 NTF), or Aβ protein precursor (APP) in cultured neurons. biorxiv.org However, it did increase the protein expression of peroxisome proliferator-activated receptor alpha (PPARα) target genes like AOX. plos.org Research on 13-KODE demonstrated through Western blotting that it inhibited the LPS-induced expression of iNOS and the activation of mitogen-activated protein kinases (MAPKs) in RAW 264.7 macrophages. mdpi.comresearchgate.net Furthermore, coriolic acid was shown to downregulate the total protein expression of c-Myc in mammospheres. nih.gov

CompoundAssayTarget Gene/ProteinCell/Tissue TypeObserved EffectReference
13-oxo-9,11-octadecadienoic acid (13-oxo-ODA)qPCRCPT1a, AOX, FAT, ACS, UCP2 (mRNA)Mouse Liver and Skeletal MuscleIncreased expression plos.org
13-oxo-9,11-octadecadienoic acid (13-oxo-ODA)ImmunoblottingAOX (protein)Mouse LiverIncreased expression plos.org
cis-9, trans-11-octadecadienoic acid (c9,t11 CLA)ImmunoblottingAPP, BACE1, PS1 NTF (protein)Mouse Primary NeuronsNo significant change biorxiv.org
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)qPCRiNOS, TNF-α, IL-1β (mRNA)RAW 264.7 MacrophagesDecreased expression (LPS-induced) nih.govmdpi.com
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)ImmunoblottingiNOS, p-ERK1/2, p-p38, p-JNK (protein)RAW 264.7 MacrophagesDecreased expression/phosphorylation (LPS-induced) mdpi.comresearchgate.net
Coriolic AcidqPCRc-myc (mRNA)MDA-MB-231 MammospheresReduced expression nih.gov
Coriolic AcidImmunoblottingc-Myc (protein)MDA-MB-231 MammospheresDownregulated expression nih.gov

Promoter Activity Assays (e.g., Luciferase Reporter Assays)

Promoter activity assays, particularly luciferase reporter assays, are instrumental in determining whether a compound directly influences the transcriptional activity of a specific gene promoter. This is often used to identify nuclear receptor agonists.

Studies have shown that 13-oxo-ODA can activate the peroxisome proliferator-activated receptor alpha (PPARα). plos.orgsemanticscholar.org In a luciferase reporter assay using a GAL4/PPAR chimera system, 13-oxo-ODA induced PPARα activation in a dose-dependent manner in CV1 cells. plos.orgsemanticscholar.org The activity was found to be stronger than that of its precursor, conjugated linoleic acid (CLA). plos.orgsemanticscholar.org Similarly, various isomers of hydroxyoctadecadienoic acid (HODE), which are structurally related to this compound, have been evaluated for their ability to activate PPARγ using luciferase reporter assays. portlandpress.com These assays revealed that different HODE isomers possess varying degrees of PPARγ agonist activity. portlandpress.com For instance, while most HODE isomers showed dose-dependent increases in luciferase activity, 9-(E,E)-HODE tended to decrease PPARγ-target gene expression. portlandpress.com

CompoundAssay SystemTarget Promoter/ReceptorCell LineKey FindingReference
13-oxo-9,11-octadecadienoic acid (13-oxo-ODA)GAL4/PPARα Chimera SystemPPARαCV1 Kidney CellsDose-dependent activation of PPARα, stronger than CLA. plos.orgsemanticscholar.org
Hydroxyoctadecadienoic acid (HODE) isomersDual-Luciferase Reporter AssayPPARγCV-1 CellsDifferent isomers exhibit varying PPARγ agonist activities. portlandpress.com
9-(E,E)-HODEDual-Luciferase Reporter AssayPPARγ3T3-L1 PreadipocytesTended to decrease PPARγ-target gene expression. portlandpress.com
trans-10,cis-15-octadecadienoic acidLuciferase Reporter AssayRXRγReporter CellsShowed unique RXRγ ligand activity. frontiersin.org

Protein Expression and Localization Analysis (e.g., Western Blotting)

Beyond quantifying total protein levels, it is often important to determine the subcellular localization of proteins, as this can be critical to their function.

Western blotting is a primary technique for analyzing the expression levels of specific proteins. For example, in studies on the anti-inflammatory effects of 13-KODE in RAW 264.7 macrophages, Western blotting was used to show a decrease in the protein levels of iNOS and phosphorylated forms of MAPKs (p-ERK1/2, p-p38, and p-JNK) upon treatment with the compound. mdpi.comresearchgate.net It was also used to demonstrate that coriolic acid downregulated the total and nuclear levels of the c-Myc protein in breast cancer stem cells. nih.gov Furthermore, research on cis-9, trans-11-CLA showed that it did not affect the total protein levels of APP, BACE1, or PS1 NTF in neurons. biorxiv.org

Immunofluorescence and subcellular fractionation followed by Western blotting are used to analyze protein localization. In neurons treated with cis-9, trans-11-CLA, although the total protein levels of APP and BACE1 were unchanged, their localization was altered. biorxiv.orgnih.gov There was an increased localization of both proteins in early endosomes and a corresponding reduction in late endosomes, which is the primary site of APP cleavage by BACE1. biorxiv.orgnih.gov This change in localization is thought to be a key mechanism by which this isomer reduces the production of amyloid-β. nih.gov Similarly, the nuclear translocation of the NF-κB p65 subunit, a key step in its activation, was shown to be inhibited by 13-KODE in LPS-stimulated macrophages using both immunofluorescence and Western blotting of nuclear and cytosolic fractions. nih.govmdpi.com

Genetic Modulation Techniques (e.g., siRNA-mediated Gene Silencing)

To confirm the role of a specific gene in the observed effects of a compound, genetic modulation techniques are employed.

Q & A

Basic Research Questions

Q. How can researchers distinguish between geometric isomers of 9,11-Octadecadienoic acid (e.g., cis/trans configurations)?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for differentiating isomers by analyzing coupling constants and splitting patterns of protons adjacent to double bonds. For example, the (9Z,11E) isomer shows distinct NOE effects compared to (9E,11Z) configurations . UV-Vis spectroscopy at 233 nm can confirm conjugation in double bonds, as conjugated systems exhibit strong absorption due to π→π* transitions . Mass spectrometry (MS) further supports identification via fragmentation patterns specific to double-bond positioning .

Q. What are the natural sources of this compound, and how is it extracted for research?

  • Methodological Answer : This fatty acid is abundant in fish oil (e.g., mandarin fish viscera, comprising ~27% of total fatty acids) and plant metabolites (e.g., Taxus cuspidata seeds) . Extraction involves saponification and solvent partitioning, followed by refining steps like degumming and bleaching, which preserve unsaturated fatty acid content. GC-MS or HPLC-UV are used to monitor purity post-extraction .

Q. Which analytical techniques are recommended for identifying and quantifying this compound in complex mixtures?

  • Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) is preferred for volatile derivatives (e.g., methyl esters), enabling separation based on retention indices and mass spectral libraries . For non-volatile analysis, High-Performance Liquid Chromatography (HPLC) with UV detection at 233 nm exploits conjugation-specific absorption . Fourier Transform Infrared (FT-IR) spectroscopy can also confirm carboxyl and double-bond functional groups .

Advanced Research Questions

Q. How can oxidized derivatives of this compound (e.g., 9-OxoODE) be synthesized, and what are their research applications?

  • Methodological Answer : 9-OxoODE is synthesized via controlled oxidation of linoleic acid using lipoxygenases or chemical oxidants (e.g., hydrogen peroxide with Fe²⁺ catalysts). Reaction conditions (pH, temperature) must be optimized to avoid over-oxidation . These derivatives serve as biomarkers for oxidative stress in biological systems and are studied in inflammatory pathways using LC-MS/MS for quantification in cell cultures .

Q. What experimental strategies are used to trace this compound metabolism in vivo using isotopic labeling?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁴C at the carboxyl group) enables tracking metabolic fate in model organisms. Administered via oral gavage or cell culture media, labeled compounds are analyzed through scintillation counting or LC-MS to identify metabolites like 13-hydroperoxy derivatives. Coenzyme A conjugates are critical for studying β-oxidation pathways .

Q. How do conjugation and double-bond positioning influence the stability and reactivity of this compound in experimental settings?

  • Methodological Answer : Conjugated double bonds increase susceptibility to oxidation, necessitating storage under inert gas (e.g., argon) and antioxidants (e.g., BHT) to prevent degradation. Reactivity studies use accelerated stability testing (e.g., elevated temperatures) with HPLC-UV to monitor degradation products like hydroperoxides . Computational modeling (DFT) predicts reaction sites for electrophilic attacks .

Q. What role does this compound play in plant defense mechanisms, and how is this studied metabolomically?

  • Methodological Answer : In plants like Taxus cuspidata, this fatty acid contributes to seed coat defense by inhibiting microbial growth. Metabolomic workflows involve GC-MS or LC-MS profiling of tissue extracts, combined with multivariate analysis (PCA, OPLS-DA) to correlate concentrations with biotic stress responses .

Data Contradictions and Validation

  • UV Absorption Variability : Discrepancies in UV absorption maxima (e.g., 233 nm vs. 230 nm) may arise from solvent polarity or isomer impurities. Validate using HPLC with diode-array detection to confirm peak purity .
  • Isomer Stability : Conflicting reports on isomer stability during extraction require controlled experiments comparing nitrogen vs. air exposure during sample preparation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.